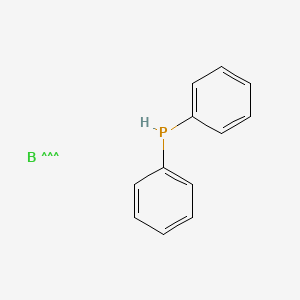

Diphenylphosphine borane

Übersicht

Beschreibung

Diphenylphosphine borane, also known as (diphenylphosphine)trihydroboron, is a chemical compound with the molecular formula (C6H5)2PH·BH3. This compound is notable for its applications in organic synthesis and catalysis. It is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions .

Vorbereitungsmethoden

The synthesis of borane-diphenylphosphine complex typically involves the reaction of diphenylphosphine with borane. One common method is the reaction of diphenylphosphine with borane-tetrahydrofuran complex (BH3·THF) in an inert atmosphere. The reaction is carried out at room temperature and yields the borane-diphenylphosphine complex as a white solid .

Industrial production methods for borane-diphenylphosphine complex are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Nucleophilic Reactions

Diphenylphosphine borane can act as a nucleophile due to the presence of the phosphorus atom, which can coordinate with electrophiles.

-

Reactions with Arynes : The reactivity of this compound has been explored in the context of aryne chemistry. For instance, it can react with lithiated aryne precursors to form dibenzophosphole derivatives. The nature of substituents on the aryne significantly influences the outcome of these reactions, affecting both yield and selectivity .

Hydrosilylation Reactions

Hydrosilylation involves the addition of silanes to unsaturated compounds, and this compound plays a role in this process.

Deprotection Strategies

The deprotection of phosphine boranes is critical in synthetic chemistry, particularly for generating free phosphines from their borane adducts.

-

Kinetics of Deprotection : Studies have shown that the kinetics of borane transfer from phosphine boranes to amines can vary significantly based on the identity of the amine and solvent used. The process generally follows an

-like mechanism, where the efficiency is influenced by sterics and electronic effects .

Reaction Mechanisms

-

Nucleophilic Substitution : The reaction mechanism often involves an initial coordination of this compound to an electrophile followed by nucleophilic attack.

-

Hydrosilylation : This process typically involves coordination of the silane to a metal catalyst followed by insertion into the P-B bond of this compound.

-

Deprotection : The transfer kinetics indicate that higher concentrations of reactants favor bimolecular pathways, enhancing reaction rates.

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Diphenylphosphine borane and its derivatives have shown significant potential in neuroprotective applications. Research indicates that these borane-phosphine complexes, specifically bis(3-propionic acid methyl ester) phenylphosphine borane (PB1) and (3-propionic acid methyl ester) this compound (PB2), can protect neurons from oxidative stress and apoptosis caused by superoxide production during mitochondrial dysfunction.

- Mechanism of Action : These compounds act as intracellular disulfide reducing agents, which help in maintaining redox balance within cells. They do not directly scavenge superoxide but rather facilitate the reduction of oxidized sulfhydryls, thereby preventing neuronal cell death in models of axonal injury such as optic nerve transection and experimental glaucoma .

- Case Studies : In vitro studies demonstrated that PB1 significantly improved cell viability in retinal ganglion cells exposed to toxic agents like menadione and antimycin A, with a notable reduction in cell death rates . In vivo studies further confirmed their neuroprotective effects, suggesting their potential for therapeutic use in neurodegenerative conditions.

Radioprotection

The compound has also been explored for its radioprotective properties. Studies have shown that phosphine-borane complexes can protect endothelial cells from radiation-induced damage by reducing oxidative stress and enhancing cell survival post-irradiation . This application is particularly relevant for developing treatments to mitigate the side effects of radiation therapy in cancer patients.

Catalysis

This compound serves as a crucial reagent in organic synthesis, particularly in hydrosilylation reactions. It acts as a protecting group for phosphorus atoms during various chemical transformations, allowing for selective reactions without the degradation of sensitive phosphorus functionalities .

- Reactivity with Arynes : Recent studies have explored its reactivity with aryne precursors to synthesize valuable dibenzophospholes, which are important in organic electronics and optoelectronics. The reactions are sensitive to substituents on the aryne, affecting the efficiency of the synthesis .

Formation of Alkaline-Earth Derivatives

This compound can react with alkaline earth metals to form phosphidoboranes. These derivatives exhibit unique properties that can be harnessed for various applications in materials science and catalysis .

Development of Functional Materials

The unique electronic properties of this compound derivatives make them suitable candidates for developing functional materials, including those used in sensors and photovoltaic devices. Their ability to stabilize charge carriers is particularly beneficial in enhancing the performance of organic electronic devices.

Wirkmechanismus

The mechanism of action of borane-diphenylphosphine complex involves its ability to reduce intracellular disulfides. This reduction is crucial for its neuroprotective effects, as it helps in maintaining the redox balance within cells. The compound activates the extracellular signal-regulated kinases 1/2 (ERK1/2) cell survival pathway, which contributes to its protective effects on neurons .

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphine borane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Borane-triphenylphosphine complex: This compound has a similar structure but with three phenyl groups attached to the phosphorus atom.

Phosphine-borane complexes: These include various derivatives where the phosphine group is substituted with different organic groups.

The uniqueness of borane-diphenylphosphine complex lies in its specific applications in catalysis and its potential neuroprotective effects, which are not as prominent in other similar compounds .

Biologische Aktivität

Diphenylphosphine borane (DPB) is a phosphine-borane complex that has garnered attention for its potential biological activities, particularly in neuroprotection. This article synthesizes current research findings on the biological activity of DPB, focusing on its mechanisms of action, efficacy in preventing neuronal damage, and related case studies.

Overview of this compound

This compound is characterized by the formula and is classified as a phosphine-borane complex. These compounds are known for their ability to act as reducing agents, which can influence various biochemical pathways in cells.

Research indicates that this compound and similar phosphine-borane complexes exert their biological effects primarily through intracellular disulfide reduction . This mechanism helps protect neurons from oxidative stress and cell death associated with mitochondrial dysfunction. Specifically, DPB does not scavenge superoxide directly but instead reduces oxidized sulfhydryls, which are critical for maintaining cellular redox balance .

Key Findings:

- Neuroprotection : DPB has been shown to prevent neuronal cell death induced by superoxide production from mitochondrial inhibitors like menadione and antimycin A .

- Activation of Survival Pathways : The compound activates the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which is essential for cell survival following axonal injury .

- Cell Permeability : DPB is cell-permeable, allowing it to effectively reach intracellular targets and exert its protective effects against oxidative stress .

Efficacy in Case Studies

Several studies have documented the protective effects of this compound in various experimental models:

- In Vitro Studies : In neuron-like RGC-5 cells, DPB significantly reduced cell death caused by mitochondrial dysfunction. This was attributed to its ability to reduce oxidized thiols rather than direct scavenging of superoxide .

- In Vivo Models : In rat models of central nervous system axonal injury (e.g., optic nerve transection), DPB demonstrated substantial neuroprotective effects. The treatment resulted in improved neuronal viability and function .

Data Table: Biological Activity of this compound

Eigenschaften

InChI |

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNYBXLESRLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455019 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41593-58-2 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane-diphenylphosphine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.